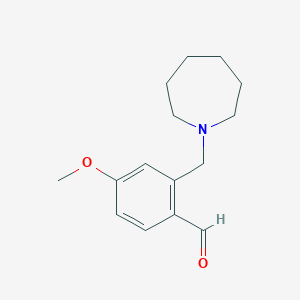

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde

Description

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a 4-methoxy group and an azepane ring (a seven-membered cyclic amine) attached via a methylene group at the 2-position. The azepane substituent may influence solubility, bioavailability, and biological activity compared to simpler substituents like benzyloxy or hydrazone groups .

Properties

IUPAC Name |

2-(azepan-1-ylmethyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15-7-6-13(12-17)14(10-15)11-16-8-4-2-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHCBWIPUKKNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)CN2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193456 | |

| Record name | 2-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-30-0 | |

| Record name | 2-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

- Dissolve 4-methoxybenzaldehyde in ethanol.

- Add azepane to the solution.

- Introduce a catalyst, such as p-toluenesulfonic acid.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(Azepan-1-ylmethyl)-4-methoxybenzoic acid.

Reduction: 2-(Azepan-1-ylmethyl)-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

4-Methoxybenzaldehyde Hydrazone Derivatives

Benzyloxy-Substituted Derivatives

Thiosemicarbazone Derivatives

- Compounds :

- (2E)-2-[(4-Methoxyphenyl)methylidene]-N-methylhydrazine-1-carbothioamide (MZMT)

- (2E)-N-ethyl analog (MZET)

- Activity : These thiosemicarbazones exhibit anticancer activity, with crystal structures revealing orthorhombic packing (space group Pbca) .

- Comparison : The azepane group’s conformational flexibility might reduce crystallinity compared to rigid thiosemicarbazones, affecting solubility and formulation.

Physical and Chemical Properties

Boiling Points and Solubility

- 4-Methoxybenzaldehyde : Boiling point: 246–248°C (literature value) .

- 2-(4-Ethoxybenzyl)-4-methoxybenzaldehyde : Ethoxy substitution increases molecular weight, likely raising boiling point compared to unsubstituted derivatives .

- Prediction for 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde: The bulky azepane group would increase molecular weight (vs.

Data Table: Key Structural Analogs of 4-Methoxybenzaldehyde

Biological Activity

2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde (CAS No. 1119452-30-0) is a compound that has attracted attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

The compound features an azepane ring and a methoxy-substituted benzaldehyde core, which contribute to its unique chemical properties. The azepane structure can facilitate interactions with biological receptors, while the aldehyde group is capable of forming covalent bonds with nucleophilic sites on proteins or enzymes.

The biological activity of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is primarily attributed to its ability to modulate enzyme activities and interact with various molecular targets. The compound may act as an inhibitor of specific enzymes, influencing pathways related to inflammation and microbial resistance.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The compound's mechanism may involve the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response.

- Cytotoxicity : Some studies indicate potential cytotoxic effects against various cancer cell lines, although further research is required to quantify these effects accurately .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study examined the effectiveness of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde against multi-drug resistant strains of bacteria. The results indicated promising antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxic Studies : In vitro studies evaluated the cytotoxic effects on HepG2 liver cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value below 50 µM, indicating its potential as an anticancer agent .

Applications in Scientific Research

The compound serves multiple roles in scientific research:

- As a Building Block : It is utilized in synthesizing more complex organic molecules, facilitating advancements in medicinal chemistry.

- Biochemical Assays : Its properties allow it to be used as a probe in various biochemical assays, aiding in the study of enzyme interactions and receptor binding.

- Material Science : The compound's unique structure makes it suitable for developing specialty chemicals and materials used in various industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.